molecular formula C13H12F3N3O2S2 B11169441 2-[(2-methoxyethyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

2-[(2-methoxyethyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11169441
M. Wt: 363.4 g/mol
InChI Key: HMCSJHQVTGTVSF-UHFFFAOYSA-N
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Description

2-[(2-methoxyethyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide: is a chemical compound with the following structural formula:

C13H12F3N3O2S\text{C}_{13}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_2\text{S}C13​H12​F3​N3​O2​S

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is as follows:

    Thiadiazole Formation: Start with 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole. React it with an appropriate acid chloride (e.g., benzoyl chloride) to form the corresponding amide.

    Sulfide Formation: Introduce the methoxyethyl group by reacting the amide with 2-(2-methoxyethyl)thiol.

    Purification and Isolation: Purify the product through recrystallization or chromatography.

Industrial Production Methods: Industrial-scale production typically involves optimization of the synthetic route for efficiency, scalability, and cost-effectiveness. Detailed conditions and specific industrial methods may vary based on proprietary processes.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or sulfur atom.

    Reduction: Reduction of the trifluoromethyl group or the thiadiazole ring may be possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products: The major products depend on the specific reaction conditions and reagents used. Potential products include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: It may serve as a lead compound for drug development due to its unique structure.

    Biological Studies: Researchers explore its interactions with biological targets.

    Materials Science: Its properties may be useful in designing functional materials.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific cellular targets, potentially affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While I don’t have information on similar compounds specifically, further research could compare this compound to related structures in terms of reactivity, biological activity, and applications.

Remember that this compound’s properties and applications are subject to continuous investigation, and further studies will enhance our understanding.

Properties

Molecular Formula

C13H12F3N3O2S2

Molecular Weight

363.4 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C13H12F3N3O2S2/c1-21-6-7-22-9-5-3-2-4-8(9)10(20)17-12-19-18-11(23-12)13(14,15)16/h2-5H,6-7H2,1H3,(H,17,19,20)

InChI Key

HMCSJHQVTGTVSF-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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